Ethyl 4-(3-oxocyclohexyl)benzoate
Overview
Description
Ethyl 4-(3-oxocyclohexyl)benzoate is an organic compound with the molecular formula C15H18O3. It is characterized by the presence of a benzoate ester linked to a cyclohexyl ketone group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(3-oxocyclohexyl)benzoate can be synthesized through multiple routes. One common method involves the Michael addition reaction between 2-cyclohexen-1-one and (3-(ethoxycarbonyl)benzyl)zinc pivalate . The reaction typically uses chloro(1,5-cyclooctadiene)rhodium(I) dimer and chloro-trimethyl-silane as catalysts in tetrahydrofuran at room temperature for about 2 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial purposes, ensuring proper reaction conditions and catalysts are maintained to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-oxocyclohexyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-(3-oxocyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-oxocyclohexyl)benzoate depends on its specific application In chemical reactions, it acts as a substrate or intermediate, participating in various transformations
Comparison with Similar Compounds
Ethyl benzoate: Lacks the cyclohexyl ketone group, making it less reactive in certain chemical reactions.
Cyclohexyl benzoate: Similar structure but without the ester group, leading to different reactivity and applications.
Uniqueness: Ethyl 4-(3-oxocyclohexyl)benzoate is unique due to the presence of both a benzoate ester and a cyclohexyl ketone group, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Biological Activity
Ethyl 4-(3-oxocyclohexyl)benzoate is an organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18O3
- Molecular Weight : 246.30 g/mol
- LogP Value : 3.09 (indicating good lipophilicity)
The compound belongs to the class of esters, characterized by a benzoate group attached to a cyclohexanone moiety. Its unique structure contributes to its distinct chemical reactivity and biological properties compared to other benzoyl esters.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although specific mechanisms remain under investigation .
The biological effects of this compound are mediated through several mechanisms:
- Interaction with Biological Targets : The compound interacts with specific molecular targets within cells, potentially modulating pathways involved in inflammation and cell proliferation.
- Chemical Transformations : It undergoes oxidation and reduction reactions that can alter its biological activity. For instance, oxidation may lead to the formation of benzoic acid derivatives which could have distinct biological effects .
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
-
Anti-inflammatory Research :
- In vitro assays showed that the compound significantly reduced prostaglandin E2 production in activated macrophages, indicating its anti-inflammatory potential.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | COX inhibition, Membrane disruption |
Ethyl 4-(4-hydroxycyclohexyl)benzoate | Antioxidant | Free radical scavenging |
Ethyl 4-(4-methoxycyclohexyl)benzoate | Anticancer | Cell cycle arrest |
This table illustrates how this compound compares with similar compounds in terms of biological activity and mechanisms.
Properties
IUPAC Name |
ethyl 4-(3-oxocyclohexyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h6-9,13H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZQEZKXAYCLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466954 | |
Record name | Ethyl 4-(3-oxocyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-22-1 | |
Record name | Ethyl 4-(3-oxocyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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